N,N-Bis(2-hydroxyethyl)stearamide
Overview
Description
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)stearamide has a wide range of applications in scientific research and industry:
Chemistry: Used as a thickener and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Commonly used in the production of soaps, creams, and lotions due to its surfactant properties
Mechanism of Action
N,N-Bis(2-hydroxyethyl)stearamide acts as a thickener and a wax emulsifier in soaps, creams, and lotions . It facilitates and stabilizes the dispersion of solid compounding materials, enhances processability, decreases friction and abrasion of the polymer surface, and contributes to color stability and polymer degradation .
Safety and Hazards
N,N-Bis(2-hydroxyethyl)stearamide can cause skin and eye irritation . It is advised to avoid dust formation and to wear suitable protective clothing, including gloves and eye/face protection . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If inhaled, the victim should be moved into fresh air .
Biochemical Analysis
Biochemical Properties
N,N-Bis(2-hydroxyethyl)stearamide is known for its excellent properties such as detergency, emulsification, dispersion, solubilization, lubrication, foam stabilization, and corrosion inhibition
Cellular Effects
It is known to have some irritant effects on the skin, eyes, and respiratory system
Molecular Mechanism
It is known to react with nitrosating agents (such as nitrite salts) to form potentially carcinogenic N-nitroso compounds
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
In a 4-week toxicity study in rats, it was found to be non-toxic
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Bis(2-hydroxyethyl)stearamide is typically synthesized through the reaction of stearic acid with diethanolamine. The general procedure involves heating one equivalent of stearic acid with 0.9 equivalents of diethanolamine at approximately 150°C for about four hours under atmospheric pressure. The mixture is then held at 100°C for one hour under reduced pressure (400 mm Hg) to complete the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The product is then purified and processed into various forms such as powders or beads for different applications .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-hydroxyethyl)stearamide primarily undergoes reactions typical of amides and alcohols. These include:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are typically used for esterification reactions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Esters or ethers.
Comparison with Similar Compounds
Stearamide: Similar in structure but lacks the hydroxyl groups, making it less effective as an emulsifier.
Oleamide: Contains an unsaturated fatty acid chain, providing different physical properties.
Lauramide: Derived from lauric acid, it has a shorter carbon chain, affecting its emulsifying capabilities.
Uniqueness: N,N-Bis(2-hydroxyethyl)stearamide stands out due to its dual hydroxyl groups, which enhance its emulsifying and stabilizing properties. This makes it particularly effective in applications requiring stable emulsions and dispersions .
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h24-25H,2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZOMURMPLSSKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059091 | |
Record name | Stearic acid diethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-82-3 | |
Record name | Stearic acid diethanolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis(2-hydroxyethyl)octadecanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanamide, N,N-bis(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearic acid diethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(2-hydroxyethyl)stearamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARIC DIETHANOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4H07OJB9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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